molecular formula C15H17FN2O4S B6925750 N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-ylmethoxy)acetamide

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-ylmethoxy)acetamide

Cat. No.: B6925750
M. Wt: 340.4 g/mol
InChI Key: PRCUCPCAQINDCG-UHFFFAOYSA-N
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Description

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-ylmethoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-ylmethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4S/c1-20-11-4-10(16)5-12-14(11)18-15(23-12)17-13(19)8-22-7-9-2-3-21-6-9/h4-5,9H,2-3,6-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCUCPCAQINDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)SC(=N2)NC(=O)COCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-ylmethoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide or dimethyl sulfate.

    Attachment of the Oxolane Ring: The oxolane ring can be attached via nucleophilic substitution, where an oxolane derivative reacts with an appropriate leaving group on the benzothiazole core.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-ylmethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole ring or the oxolane ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-ylmethoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to disease pathways.

Comparison with Similar Compounds

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-ylmethoxy)acetamide can be compared with other benzothiazole derivatives, such as:

    N-(6-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-ylmethoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-3-ylmethoxy)acetamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-(oxolan-2-ylmethoxy)acetamide: Similar structure but with the oxolane ring attached at a different position.

These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity of this compound.

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